- A Lacunary Polyoxovanadate Precursor and Transition-Metal-Sandwiched Derivatives for Catalytic Oxidation of SulfidesChemistry - A European Journal, 2020, 26(40), 8760-8766,
Cas no 934-71-4 (1-Bromo-4-(methylsulfinyl)benzene)

1-Bromo-4-(methylsulfinyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-4-(methylsulfinyl)benzene
- 1-bromo-4-methylsulfinylbenzene
- Benzene,1-bromo-4-(methylsulfinyl)-
- 1-bromo-4-methanesulfinylbenzene
- 1-bromo-4-methylsulfinyl-benzene
- 4-BrC6H4SOMe
- 4-bromo-(methylsulfinyl)benzene
- 4-Bromophenyl methyl sulphoxide
- 4-Bromophenylmethylsulfoxide
- 4-bromophenylsulfinylmethane
- Methyl 4-bromophenyl sulfoxide
- p-BrC6H4S(O)Me
- p-BrPhS(O)Me
- 4-Bromo(methylsulfinyl)benzene
- Methyl p-bromophenyl sulfoxide
- [(4-Bromophenyl)sulfinyl]methane
- p-Bromophenyl methyl sulfoxide
- 4-Bromophenyl methyl sulfoxide
- Benzene, 1-bromo-4-(methylsulfinyl)-
- 1-Brom-4-methansulfinylbenzen
- Methyl (4-bromophenyl) sulfoxide
- MPOPDYTWAYBUOD-UHFFFAOYSA-N
- 1-bromo-4-methanesulfinyl-Benzene
- 1-Bromo-4-(met
- 1-Bromo-4-(methylsulfinyl)benzene (ACI)
- Sulfoxide, p-bromophenyl methyl (7CI, 8CI)
- (±)-4-(Bromophenyl) methyl sulfoxide
- (±)-p-Bromophenyl methyl sulfoxide
- AKOS015835621
- 1-Bromo-4-(methylsulphinyl)benzene
- SCHEMBL2575115
- A12944
- DTXSID90918463
- 934-71-4
- J-620020
- SY253160
- PS-4871
- MFCD00159074
- 1-Bromo-4-(methanesulfinyl)benzene
- DB-005709
- CS-0096007
- 1-BROMO-4-(METHYLSULPHINYL)BENZENE 97
-
- MDL: MFCD00159074
- インチ: 1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
- InChIKey: MPOPDYTWAYBUOD-UHFFFAOYSA-N
- ほほえんだ: O=S(C)C1C=CC(Br)=CC=1
計算された属性
- せいみつぶんしりょう: 217.94000
- どういたいしつりょう: 217.94
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 36.3
じっけんとくせい
- 密度みつど: 1.68
- ゆうかいてん: 86-87 ºC
- ふってん: 319.4°C at 760 mmHg
- フラッシュポイント: 147°C
- 屈折率: 1.659
- PSA: 36.28000
- LogP: 3.05220
1-Bromo-4-(methylsulfinyl)benzene セキュリティ情報
- 危害声明: Irritant/Keep Cold
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,2-8°C
1-Bromo-4-(methylsulfinyl)benzene 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
1-Bromo-4-(methylsulfinyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A261156-25g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 25g |
$418.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166647-1g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 1g |
¥198.00 | 2024-04-24 | |
Ambeed | A261156-250mg |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 250mg |
$10.0 | 2025-02-21 | |
Apollo Scientific | OR3341-250mg |
4-Bromophenyl methyl sulphoxide |
934-71-4 | 98% | 250mg |
£15.00 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-AT228-200mg |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 200mg |
238.0CNY | 2021-08-04 | |
Alichem | A019087668-5g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 95% | 5g |
$836.16 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166647-100mg |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 100mg |
¥ŰŰœ | 2023-07-25 | |
eNovation Chemicals LLC | D749449-5g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 97% | 5g |
$120 | 2024-06-07 | |
Chemenu | CM344428-25g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 95%+ | 25g |
$686 | 2022-05-27 | |
A2B Chem LLC | AC83101-1g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 1g |
$18.00 | 2024-07-18 |
1-Bromo-4-(methylsulfinyl)benzene 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Lanthanide-Anderson Polyoxometalates Frameworks: Efficient Sulfide PhotooxidationInorganic Chemistry, 2022, 61(49), 20080-20086,
ごうせいかいろ 3
- Metal- and additive-free oxygen-atom transfer reaction: an efficient and chemoselective oxidation of sulfides to sulfoxides with cyclic diacyl peroxidesOrganic & Biomolecular Chemistry, 2017, 15(12), 2647-2654,
ごうせいかいろ 4
- Selective and green oxidation of sulfides in water using a new iron(III) bis(phenol) amine complex supported on functionalized graphene oxideSynthetic Metals, 2017, 233, 63-73,
ごうせいかいろ 5
1.2 Reagents: Sodium hydroxide ; basified
- Highly functional group tolerant, (E)-selective transfer semihydrogenation of alkynes catalyzed by iridium complex bearing unsymmetrical ferrocene-based phosphine ligandChemRxiv, 2021, 1, 1-15,
ごうせいかいろ 6
- Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetateApplied Catalysis, 2014, 478, 275-282,
ごうせいかいろ 7
ごうせいかいろ 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, 0 °C
- Ligand-to-metal ratio controls stereoselectivity: Highly functional-group-tolerant, iridium-based, (E)-selective alkyne transfer semihydrogenationChem Catalysis, 2022, 2(6), 1346-1361,
ごうせいかいろ 9
- Deep eutectic solvent-assisted synthesis of highly efficient nanocatalyst (n-TiO2@TDI@DES (ZnCl2:urea)) for chemoselective oxidation of sulfides to sulfoxidesApplied Organometallic Chemistry, 2021, 35(3),,
ごうせいかいろ 10
ごうせいかいろ 11
- Robust porous organic polymers as efficient heterogeneous organo-photocatalysts for aerobic oxidation reactionsJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(18), 8697-8704,
ごうせいかいろ 12
- Selective photooxidation of sulfides mediated by singlet oxygen using visible-light-responsive coordination polymersChemical Communications (Cambridge, 2018, 54(92), 13002-13005,
ごうせいかいろ 13
- Oxorhenium(V) Dithiolates Catalyze the Oxidation by tert-Butyl Hydroperoxide of Sulfoxides and Sulfides, Including 4,6-DimethyldibenzothiopheneInorganic Chemistry, 2002, 41(5), 1272-1280,
ごうせいかいろ 14
- Two 3D Two-Fold Interpenetrated Dia-Like Polyoxometalate-Based Metal-Organic Frameworks: Synthesis and Sulfide Selective Oxidation ActivityInorganic Chemistry, 2023, 62(33), 13221-13229,
ごうせいかいろ 15
- Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfidesJournal of the Iranian Chemical Society, 2017, 14(5), 963-975,
ごうせいかいろ 16
- Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 PolyoxometalateJournal of the American Chemical Society, 2010, 132(33), 11446-11448,
ごうせいかいろ 17
- Alloxan-Catalyzed Biomimetic Oxidations with Hydrogen Peroxide or Molecular OxygenACS Catalysis, 2020, 10(1), 245-252,
ごうせいかいろ 18
ごうせいかいろ 19
- KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to SulfoxidesJournal of Organic Chemistry, 2022, 87(21), 14016-14025,
ごうせいかいろ 20
- Designed polymeric conjugation motivates tunable activation of molecular oxygen in heterogeneous organic photosynthesisScience Bulletin, 2022, 67(1), 61-70,
1-Bromo-4-(methylsulfinyl)benzene Raw materials
1-Bromo-4-(methylsulfinyl)benzene Preparation Products
1-Bromo-4-(methylsulfinyl)benzene 関連文献
-
Gang Hu,Jiaxi Xu,Pingfan Li Org. Biomol. Chem. 2018 16 4151
-
Vytautas Petkevi?ius,Justas Vaitekūnas,Mikas Sadauskas,Fabian Peter Josef Schultes,Dirk Tischler,Rolandas Me?kys Catal. Sci. Technol. 2022 12 7293
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Wen Dai,Guosong Li,Lianyue Wang,Bo Chen,Sensen Shang,Ying Lv,Shuang Gao RSC Adv. 2014 4 46545
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4. Cooperativity and steric hindrance: important factors in the binding of α-cyclodextrin with para-substituted aryl alkyl sulfides, sulfoxides and sulfonesD. Martin Davies,Michael E. Deary J. Chem. Soc. Perkin Trans. 2 1995 1287
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Yanxin Wang,Kaiyue Yao,Duanjian Tao,Nian Xiang,Wei Wang,Zehui Zhang React. Chem. Eng. 2021 6 1475
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Xuan Xiao,Yanxin Wang,Bing Liu,Zehui Zhang New J. Chem. 2023 47 14600
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Zhenshuo Kong,Chao Pan,Ming Li,Lirong Wen,Weisi Guo Green Chem. 2021 23 2773
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Ke-Si Du,Jing-Mei Huang Green Chem. 2018 20 1405
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Jie Tang,Fuping Huang,Yi Wei,Hedong Bian,Wei Zhang,Hong Liang Dalton Trans. 2016 45 8061
1-Bromo-4-(methylsulfinyl)benzeneに関する追加情報
1-Bromo-4-(Methylsulfinyl)Benzene: A Comprehensive Overview
1-Bromo-4-(methylsulfinyl)benzene, also known by its CAS number 934-71-4, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which combines a bromine atom and a methylsulfinyl group attached to a benzene ring. The methylsulfinyl group, represented as -SOCH3, imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various synthetic pathways.
The synthesis of 1-bromo-4-(methylsulfinyl)benzene typically involves multi-step processes that leverage modern organic chemistry techniques. One common approach is the substitution reaction of bromobenzene derivatives with sulfonating agents under controlled conditions. Recent advancements in catalytic methods have further optimized the synthesis process, enhancing yield and purity while minimizing environmental impact. These improvements have made the compound more accessible for large-scale applications in industry and research.
In terms of physical properties, 1-bromo-4-(methylsulfinyl)benzene exhibits a melting point of approximately 65°C and a boiling point around 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-based reactions. The compound's stability under normal storage conditions is excellent, provided it is protected from moisture and light.
The electronic structure of 1-bromo-4-(methylsulfinyl)benzene plays a crucial role in its reactivity. The bromine atom acts as an electron-withdrawing group, while the methylsulfinyl group introduces additional electron-withdrawing effects through resonance. This combination creates a highly activated aromatic ring system that is prone to electrophilic substitution reactions. Recent studies have explored the use of this compound as an intermediate in the synthesis of biologically active molecules, such as kinase inhibitors and anti-inflammatory agents.
One of the most promising applications of 1-bromo-4-(methylsulfinyl)benzene lies in its role as a precursor in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of biaryl compounds, which are essential components in modern drug discovery programs. By incorporating this compound into cross-coupling strategies, researchers have successfully synthesized novel heterocyclic structures with potential therapeutic applications.
In addition to its role in organic synthesis, 1-bromo-4-(methylsulfinyl)benzene has found utility in materials science. Its ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with tailored electronic and mechanical properties. These materials hold potential for applications in electronics, optoelectronics, and advanced composites.
The environmental impact of using 1-bromo-4-(methylsulfinyl)benzene has also been a topic of recent research. Studies have focused on developing sustainable synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles have been integrated into these processes, ensuring that the compound can be produced in an environmentally friendly manner while maintaining high quality standards.
In conclusion, 1-bromo-4-(methylsulfinyl)benzene, with its unique chemical properties and diverse applications, continues to be a focal point in contemporary chemical research. As advancements in synthetic methodologies and material science progress, this compound is expected to play an increasingly important role in driving innovation across multiple disciplines.
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